N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide
Description
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide is a heterocyclic compound featuring a 1,2-thiazole core substituted at three positions:
- Position 4: Acetamide moiety, contributing to solubility and bioisosteric properties.
- Position 5: Azepane-1-carbonyl substituent, a seven-membered ring that imparts conformational flexibility and modulates lipophilicity.
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)19-15-14(13-8-4-5-9-18-13)20-24-16(15)17(23)21-10-6-2-3-7-11-21/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEZBJKOXLHYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-pyridin-2-ylisothiazole with azepan-1-ylcarbonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle and Substituent Variations
(a) BG16694 (N-{5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-yl}acetamide)
- Key Differences :
- Lipophilicity : The chlorophenyl group increases hydrophobicity (clogP ~3.5 estimated) compared to azepane (clogP ~2.8).
- Binding Affinity : Piperazine’s rigid structure may favor interactions with flat binding pockets, whereas azepane’s flexibility could enhance adaptability to conformational changes in targets.
| Parameter | Target Compound | BG16694 |
|---|---|---|
| Molecular Weight | ~435.5 g/mol | 441.93 g/mol |
| Substituent at Position 5 | Azepane-1-carbonyl | 4-(3-chlorophenyl)piperazine-1-carbonyl |
| Estimated clogP | ~2.8 | ~3.5 |
(b) CB-839 (Glutaminase Inhibitor)
- Structure : 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
- Key Differences :
- Core Heterocycle : 1,3,4-thiadiazole vs. 1,2-thiazole.
- Biological Relevance : CB-839’s thiadiazole and trifluoromethoxy groups are critical for glutaminase inhibition, while the target compound’s thiazole and azepane may target divergent pathways (e.g., kinase or protease inhibition).
Functional Group Comparisons
(a) Acetamide Derivatives with Thiadiazole/Triazole Cores
- Example : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide ()
- Structural Contrast :
- Triazole core vs. thiazole.
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to the target compound’s azepane group.
(b) Piperazine vs. Azepane Carbonyl Groups
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